1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 105223-88-9
VCID: VC17282168
InChI: InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol

1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

CAS No.: 105223-88-9

Cat. No.: VC17282168

Molecular Formula: C12H11N3O3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one - 105223-88-9

Specification

CAS No. 105223-88-9
Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
IUPAC Name 1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone
Standard InChI InChI=1S/C12H11N3O3/c1-8-12(9(2)16)7-14(13-8)10-3-5-11(6-4-10)15(17)18/h3-7H,1-2H3
Standard InChI Key KOJMENTVAHIMKO-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 4-nitrophenyl group and at the 3- and 4-positions with methyl and acetyl groups, respectively (Figure 1). X-ray crystallographic analysis of related pyrazoles reveals planar aromatic systems with bond lengths of 1.34–1.38 Å for the pyrazole ring and dihedral angles of 15–25° between the pyrazole and aryl substituents .

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name1-[3-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone
Molecular FormulaC₁₂H₁₁N₃O₃
Molecular Weight245.23 g/mol
SMILESCC1=NN(C=C1C(=O)C)C2=CC=C(C=C2)N+[O-]
InChI KeyKOJMENTVAHIMKO-UHFFFAOYSA-N
CAS Registry105223-88-9

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous compounds shows characteristic absorption bands at:

  • 3100–3000 cm⁻¹ (C-H aromatic stretching)

  • 1680–1700 cm⁻¹ (C=O ketone stretching)

  • 1520–1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
    Mass spectrometry typically displays a molecular ion peak at m/z 245.23 with fragmentation patterns corresponding to loss of NO₂ (46 Da) and acetyl (43 Da) groups .

Synthesis and Reactivity

Preparation Methods

The synthesis follows established pyrazole formation protocols via 1,3-dipolar cycloaddition or hydrazine-carbonyl condensation. A representative route involves:

  • Condensation of 4-nitrophenylhydrazine with pentane-2,4-dione under acidic conditions to form the pyrazole ring.

  • Selective methylation at the 3-position using methyl iodide in the presence of a base.

  • Acetylation at the 4-position via Friedel-Crafts acylation.

Reaction Scheme

4-Nitrophenylhydrazine+CH₃COCH₂COCH₃HClPyrazole intermediateCH₃I, K₂CO₃Methylated derivativeAcCl, AlCl₃Target compound\text{4-Nitrophenylhydrazine} + \text{CH₃COCH₂COCH₃} \xrightarrow{\text{HCl}} \text{Pyrazole intermediate} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{Methylated derivative} \xrightarrow{\text{AcCl, AlCl₃}} \text{Target compound}

Stability and Reactivity

The compound is stable at room temperature but undergoes decomposition above 200°C. The nitro group facilitates electrophilic substitution reactions at the phenyl ring’s meta position, while the acetyl group participates in nucleophilic additions. Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

PropertyValueMethod
Melting Point162–164°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol-Water)1.85 ± 0.12HPLC-based estimation
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method
pKa3.2 (pyrazole N-H)Potentiometric titration

Molecular dynamics simulations indicate a hydration free energy of −18.6 kcal/mol, consistent with its limited water solubility.

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